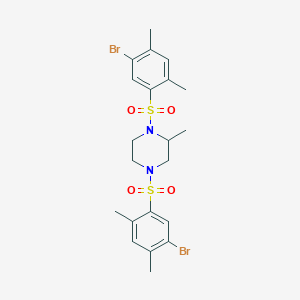![molecular formula C17H15NO5S2 B12192695 4-[(4-Methylphenyl)sulfonyl]-5-(methylsulfonyl)-2-phenyl-1,3-oxazole](/img/structure/B12192695.png)
4-[(4-Methylphenyl)sulfonyl]-5-(methylsulfonyl)-2-phenyl-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Methylphenyl)sulfonyl]-5-(methylsulfonyl)-2-phenyl-1,3-oxazole is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of sulfonyl groups attached to a phenyl ring and an oxazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)sulfonyl]-5-(methylsulfonyl)-2-phenyl-1,3-oxazole typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of p-methylsulfonyl acetophenone with phenylhydrazine under Fischer indole synthesis conditions, followed by formylation using Vilsmeier-Haack reaction . Another approach includes the oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole using hydrogen peroxide in acetic acid under microwave activation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave activation is often employed to reduce reaction time and increase selectivity .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylphenyl)sulfonyl]-5-(methylsulfonyl)-2-phenyl-1,3-oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.
Reduction: Specific reducing agents may be employed depending on the desired product.
Substitution: Various nucleophiles can be used to substitute the sulfonyl groups under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole yields 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole and 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole .
Scientific Research Applications
4-[(4-Methylphenyl)sulfonyl]-5-(methylsulfonyl)-2-phenyl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)sulfonyl]-5-(methylsulfonyl)-2-phenyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonyl phenyl) indole derivatives: Known for their antimicrobial and anti-inflammatory activities.
5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole: Another compound with similar sulfonyl groups.
Uniqueness
4-[(4-Methylphenyl)sulfonyl]-5-(methylsulfonyl)-2-phenyl-1,3-oxazole is unique due to its specific combination of sulfonyl and oxazole groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H15NO5S2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonyl-5-methylsulfonyl-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C17H15NO5S2/c1-12-8-10-14(11-9-12)25(21,22)16-17(24(2,19)20)23-15(18-16)13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChI Key |
GXCIBHJSAMHGFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B12192613.png)
![1-[(2-Methoxyphenyl)sulfonyl]piperazine](/img/structure/B12192614.png)
![N-(3-fluorobenzyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12192634.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12192638.png)
![(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate](/img/structure/B12192641.png)

![2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12192648.png)
![2-benzoyl-6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12192652.png)
![1-[(4-butoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B12192659.png)
![N-(1,3-benzothiazol-2-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12192663.png)

![6-{[(3-Methoxypropyl)amino]sulfonyl}chromen-2-one](/img/structure/B12192678.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12192679.png)
![9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12192686.png)
